4-[(4-Fluorophenyl)carbonyl]benzonitrile
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Overview
Description
4-[(4-Fluorophenyl)carbonyl]benzonitrile is an organic compound with the molecular formula C14H8FNO and a molecular weight of 225.22 g/mol It is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+BenzonitrileBasethis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-[(4-Fluorophenyl)carbonyl]benzoic acid.
Reduction: Formation of 4-[(4-Fluorophenyl)methanol]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)carbonyl]benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds or interact with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 4-[(4-Chlorophenyl)carbonyl]benzonitrile
- 4-[(4-Bromophenyl)carbonyl]benzonitrile
- 4-[(4-Methylphenyl)carbonyl]benzonitrile
Comparison: 4-[(4-Fluorophenyl)carbonyl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJLXGFXADEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611342 |
Source
|
Record name | 4-(4-Fluorobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54978-50-6 |
Source
|
Record name | 4-(4-Fluorobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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